![molecular formula C16H8N2O8 B14250594 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- CAS No. 301165-06-0](/img/structure/B14250594.png)
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones.
Reduction: The nitro groups in the 3,5-dinitrobenzoyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex benzopyran derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of the dinitrobenzoyl group makes it a candidate for inhibiting enzymes that interact with nitroaromatic compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the materials science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes and proteins, leading to inhibition of their activity. The benzopyran core can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 7-hydroxy-:
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-:
Uniqueness: The presence of the 3,5-dinitrobenzoyl group in 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- imparts unique chemical and biological properties This group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and biological research
Propriétés
Numéro CAS |
301165-06-0 |
|---|---|
Formule moléculaire |
C16H8N2O8 |
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
(2-oxochromen-7-yl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H8N2O8/c19-15-4-2-9-1-3-13(8-14(9)26-15)25-16(20)10-5-11(17(21)22)7-12(6-10)18(23)24/h1-8H |
Clé InChI |
GWZNDTFHUFNIDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


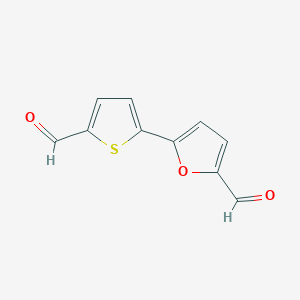
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
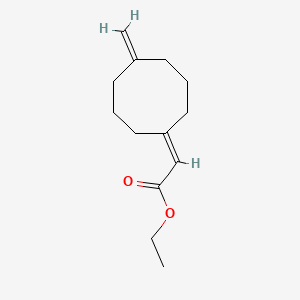
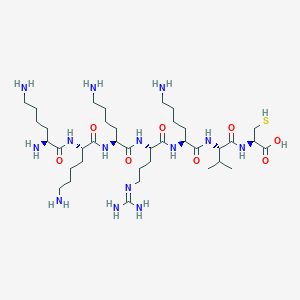
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


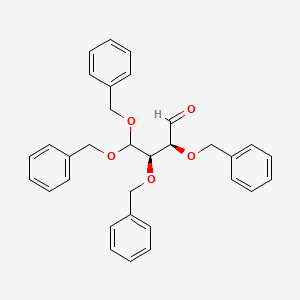
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
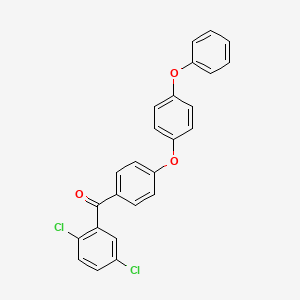
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
